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Compound of Interest

Compound Name:
2',6'-Difluoro-4'-

methoxyacetophenone

CAS No.: 886498-84-6

Cat. No.: B1587560

Get Quote

2',6'-Difluoro-4'-methoxyacetophenone is an aromatic ketone that, at first glance, appears to

be a simple substituted acetophenone. However, the specific arrangement of its functional

groups—two fluorine atoms ortho to the acetyl group and a methoxy group in the para position

—makes it a highly strategic and valuable building block for researchers in drug discovery and

materials science. The incorporation of fluorine is a cornerstone of modern medicinal chemistry,

often used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1].

This guide provides an in-depth analysis of the chemical properties, synthesis, and potential

applications of this compound, offering field-proven insights for its effective utilization.

The molecular structure features a delicate interplay of electronic and steric effects. The

methoxy group is an activating, ortho-para director for electrophilic substitution, while the

fluorine and acetyl groups are deactivating. This electronic tug-of-war, combined with the steric

hindrance from the ortho fluorines, dictates the molecule's unique reactivity and makes it a key

intermediate for accessing complex molecular architectures[2][3].

Caption: 2D Structure of 2',6'-Difluoro-4'-methoxyacetophenone.
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Physicochemical and Spectroscopic Profile
Understanding the core physical and spectral properties is fundamental to the successful

application of any chemical intermediate. These properties influence reaction conditions,

purification strategies, and structural confirmation.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of 2',6'-Difluoro-4'-
methoxyacetophenone. This data is essential for calculating molar equivalents, predicting

solubility, and ensuring safe handling.

Property Value Source(s)

CAS Number 886498-84-6 [4][5]

Molecular Formula C₉H₈F₂O₂ [4][5]

Molecular Weight 186.16 g/mol [4][5]

Appearance
White to off-white crystalline

solid (predicted)

General observation for similar

acetophenones

Purity ≥98% (Typical) [4]

Melting Point

Data not readily available in

cited literature. For

comparison, the related 2'-

Fluoro-4'-

methoxyacetophenone has a

melting point of 50-54 °C.

[2]

Boiling Point

Data not readily available. For

comparison, the related 2'-

Fluoro-4'-

methoxyacetophenone has a

boiling point of 85 °C at 0.1

mmHg.

[2]

Spectroscopic Signature for Structural Verification
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While specific experimental spectra for 2',6'-Difluoro-4'-methoxyacetophenone are not

widely published, its spectroscopic characteristics can be reliably predicted based on its

structure and data from analogous compounds[6][7][8]. This predicted data is invaluable for in-

process reaction monitoring and final product quality control.
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Spectroscopy Feature
Predicted Chemical
Shift / Absorption

Rationale & Key
Insights

¹H NMR
Acetyl Protons (-

COCH₃)
δ 2.5-2.7 ppm (singlet)

The methyl protons

are adjacent to a

carbonyl group,

resulting in a

characteristic

downfield shift. No

adjacent protons lead

to a singlet multiplicity.

Methoxy Protons (-

OCH₃)
δ 3.8-4.0 ppm (singlet)

Protons on a methyl

group attached to an

oxygen atom typically

appear in this region.

Aromatic Protons (Ar-

H)

δ 6.7-7.0 ppm (triplet

or dd)

The two equivalent

aromatic protons are

expected to appear as

a triplet due to

coupling with the two

ortho fluorine atoms

(or a doublet of

doublets if coupling

constants differ

significantly).

¹³C NMR
Carbonyl Carbon

(C=O)
δ 195-200 ppm

The carbonyl carbon

is highly deshielded

and appears

significantly downfield.

Methoxy Carbon (-

OCH₃)
δ 55-57 ppm

Typical chemical shift

for a methoxy carbon

attached to an

aromatic ring.

Acetyl Carbon (-

COCH₃)
δ 26-30 ppm

The methyl carbon of

the acetyl group.
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Aromatic Carbons (C-

F)

δ 160-165 ppm

(doublet)

Carbons directly

bonded to fluorine

exhibit a large C-F

coupling constant,

appearing as a

doublet.

Other Aromatic

Carbons
δ 95-140 ppm

The remaining

aromatic carbons will

appear in this region,

with their specific

shifts influenced by

the substituents and

C-F coupling.

IR Spectroscopy
Carbonyl (C=O)

Stretch

~1680-1700 cm⁻¹

(strong, sharp)

This is a characteristic

and strong absorption

for an aryl ketone.

C-F Stretch
~1100-1300 cm⁻¹

(strong)

The carbon-fluorine

bond stretch is

typically found in this

region of the IR

spectrum.

C-O Stretch (Aryl

Ether)

~1250 cm⁻¹ and

~1030 cm⁻¹

Asymmetric and

symmetric stretching

of the aryl-O-CH₃

bond.

Synthesis and Purification: A Practical Approach
The most logical and industrially relevant method for synthesizing 2',6'-Difluoro-4'-
methoxyacetophenone is the Friedel-Crafts acylation of 3,5-difluoroanisole. This electrophilic

aromatic substitution reaction provides a direct route to the target structure. The choice of

Lewis acid and reaction temperature is critical to minimize the formation of unwanted isomers

and polyacylation products[9].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1587560/docs?utm_src=pdf-body#introduction-a-strategic-building-block-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b1587560/docs?utm_src=pdf-body#introduction-a-strategic-building-block-in-modern-medicinal-chemistry
https://www.benchchem.com/pdf/Technical_Support_Center_2_6_Difluoroacetophenone_Reactions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Workflow: Friedel-Crafts Acylation

Reactants:
- 3,5-Difluoroanisole

- Acetyl Chloride

Reaction Setup:
- Inert atmosphere (N₂/Ar)

- Anhydrous solvent (e.g., DCM)
- Cool to 0-5 °C

Lewis Acid Addition:
- Slowly add AlCl₃

Acylation:
- Add Acetyl Chloride dropwise

- Maintain low temperature

Reaction Quench:
- Pour mixture onto ice/HCl

Aqueous Workup:
- Separate organic layer

- Wash with brine, dry (e.g., MgSO₄)

Purification:
- Recrystallization (e.g., from Methanol/Ethanol)

Final Product:
2',6'-Difluoro-4'-methoxyacetophenone

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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